molecular formula C14H13N3O3S B4626247 N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B4626247
M. Wt: 303.34 g/mol
InChI Key: ZCMRFXDHFDELJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, commonly known as Furasol, is a sulfonamide compound that has been studied for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Herbicidal Activity

  • 2-Pyrazolines with Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with significant herbicidal activity. These compounds demonstrate post-emergence activity against dicotyledonous weed species, indicating their potential application in agriculture. They interfere with the biosynthesis of branched-chain amino acids, a critical pathway for plant growth (Eussen, Thus, Wellinga, & Stork, 1990).

Anti-Inflammatory and Anticancer Activities

  • Celecoxib Derivatives : A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the therapeutic potential of sulfonamide derivatives in treating various conditions, including inflammation, pain, oxidative stress, cancer, and viral infections (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

  • Synthesis and Bioactivity of Benzenesulfonamides : New derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, suggesting their applicability in developing anti-tumor agents (Gul et al., 2016).

Antitumor and Antimicrobial Activities

  • Sulfonamide Derivatives as Antimicrobial Agents : The study synthesizes new derivatives of benzenesulfonamide with various substituted pyrazole and thiazole rings, showing promising dual antibacterial and antifungal potency. These compounds are highlighted for their potential as safer antimicrobials with significant activity profiles (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMRFXDHFDELJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 3
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.